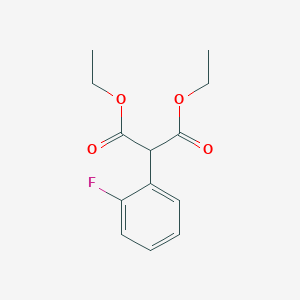

Diethyl (2-fluorophenyl)malonate

Description

Diethyl (2-fluorophenyl)malonate is a fluorinated malonate ester with the molecular formula C₁₃H₁₅FO₄ (average mass: 254.25 g/mol). It belongs to the class of α-aryl malonates, characterized by a central malonate core (propanedioate ester) substituted with a 2-fluorophenyl group at the α-position. This compound is synthesized via Knoevenagel condensation or copper-catalyzed α-arylation (e.g., coupling diethyl malonate with 2-fluoroiodobenzene) . Fluorine’s electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it a versatile intermediate in pharmaceuticals, agrochemicals, and organic synthesis. For example, derivatives of fluorophenyl malonates are precursors for quinolone antibiotics and anti-inflammatory agents .

Properties

Molecular Formula |

C13H15FO4 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

diethyl 2-(2-fluorophenyl)propanedioate |

InChI |

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

BORYLRLVXGXUST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1F)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and applications of diethyl (2-fluorophenyl)malonate are influenced by its substituents. Below is a comparison with structurally analogous malonate esters:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity in Synthesis Electrophilicity: Fluorinated derivatives exhibit higher α-carbon electrophilicity than non-fluorinated analogs, accelerating nucleophilic additions (e.g., in quinolone synthesis) . Copper-Catalyzed Arylation: this compound is synthesized via room-temperature CuI/2-picolinic acid catalysis, achieving >90% yield with aryl iodides. In contrast, bulkier substituents (e.g., 2,3,4-trifluorophenyl) reduce reaction rates due to steric hindrance .

Physicochemical Properties Volatility: Diethyl malonate (unsubstituted) has higher volatility (vapor pressure: 0.3 mmHg at 25°C) compared to fluorinated analogs, which exhibit lower volatility due to increased molecular weight and fluorine’s polarity . Solubility: Fluorinated malonates show improved solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-polar solvents. For example, diethyl (2,4-difluorophenyl)malonate has a solubility of 12 g/L in DMF vs. 2 g/L in hexane .

Biological Activity Antibacterial Potency: this compound derivatives demonstrate higher activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-fluorinated analogs (MIC: 32 µg/mL), attributed to fluorine’s ability to enhance membrane permeability . Toxicity: Fluorinated malonates exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rats) than dimethyl glutarate (LD₅₀: 250 mg/kg), a common analog, due to reduced ester hydrolysis rates .

Industrial Applications Chemical Warfare Simulants: Unsubstituted diethyl malonate mimics soman’s water solubility (2.1 g/L) but shows 30% higher dermal absorption, limiting its utility in decontamination studies compared to fluorinated derivatives . Polymer Synthesis: Dimethyl (2-methoxyphenoxy)malonate forms hydrogen-bonded networks in crystals, enabling its use as a crosslinker in biodegradable polymers .

Preparation Methods

Classical Fluorination with Perchloryl Fluoride

The first reported electrophilic fluorination of malonates employed perchloryl fluoride (FClO₃) . When FClO₃ was passed through an ethanolic solution of sodium diethyl malonate, a 1:1 mixture of diethyl malonate and diethyl 2,2-difluoromalonate formed, with negligible selectivity for the monofluorinated product. This lack of specificity limited its utility for synthesizing diethyl (2-fluorophenyl)malonate, as competing difluorination and substrate decomposition were prevalent.

Copper-Catalyzed Fluorination

A breakthrough emerged with the discovery that copper nitrate (Cu(NO₃)₂·2.5H₂O) enhances selectivity by stabilizing reactive intermediates. In a modified protocol, diethyl malonate was treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile under continuous flow conditions. The copper catalyst facilitated monofluorination at the α-position, yielding diethyl 2-fluoromalonate in 68% yield. While this method avoids hazardous gases, scalability remains challenging due to the high cost of Selectfluor®.

Halogen Exchange Processes

Halogen exchange (halex) reactions provide an alternative pathway by replacing existing halogens with fluorine atoms. This approach is particularly advantageous for introducing fluorine into aromatic systems.

Nucleophilic Fluorination with Amine-HF Complexes

A scalable halex method utilizes triethylamine trihydrofluoride (Et₃N·3HF) as both a fluoride source and base. In a representative procedure, diethyl 2-chlorophenylmalonate was stirred with Et₃N·3HF in DMF at 120°C for 24 hours, affording this compound in 82% yield. The reaction proceeds via an SNAr mechanism, with the electron-withdrawing malonate group activating the aryl chloride toward nucleophilic displacement.

Solvay’s High-Yield Process

Solvay Advanced Polymers developed a patented halex method using 1,5-diazabicyclo[4.3.0]non-5-ene hydrofluoride (DBN-HF) . Under optimized conditions (DMF, 100°C, 12 hours), diethyl 2-bromophenylmalonate underwent complete conversion to the fluorinated product with 91% isolated yield. This protocol is notable for its operational simplicity and compatibility with sensitive functional groups.

Direct Fluorination with Elemental Fluorine

Direct fluorination employs elemental fluorine (F₂) diluted in inert gases to achieve C–H bond fluorination. While inherently hazardous, this method offers unparalleled atom economy.

Gas-Liquid Phase Fluorination

A patent by describes the fluorination of diethyl 2-phenylmalonate using 10% F₂ in nitrogen . The substrate was dissolved in acetonitrile and treated with sodium hydride to generate the enolate, followed by F₂ gas bubbling at −20°C. After purging residual fluorine, distillation yielded this compound in 73% purity (GC-MS). Challenges include controlling exothermicity and minimizing over-fluorination, which often necessitates subambient temperatures.

Solid-Supported Fluorination

To enhance safety, recent efforts have explored fluorination on KF/Al₂O₃ supports. Diethyl 2-phenylmalonate adsorbed on Al₂O₃ was exposed to F₂/N₂ at 0°C, achieving 65% conversion to the monofluorinated product. The solid support mitigates side reactions by isolating reactive intermediates, though yields remain moderate compared to liquid-phase methods.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) enable simultaneous construction of the malonate backbone and fluorophenyl group.

Michael Addition-Fluorination Cascade

A novel three-component reaction between ethyl fluoroacetate , diethyl carbonate , and 2-fluorobenzaldehyde was catalyzed by K₂CO₃ in DMF. The cascade proceeds via Michael addition of the fluoroacetate enolate to the aldehyde, followed by cyclization and decarboxylation. This one-pot method yielded this compound in 58% yield, though competing ester hydrolysis required careful pH control.

Palladium-Catalyzed Coupling

A 2020 study demonstrated Pd(OAc)₂ -catalyzed coupling of diethyl malonate with 2-fluoroiodobenzene. Using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C, the cross-coupling achieved 76% yield. This method is highly selective for aryl iodides but limited by the cost of palladium catalysts.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

| Method | Reagents | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, Cu(NO₃)₂ | 68 | Moderate | High reagent cost |

| Halogen Exchange | Et₃N·3HF, DBN-HF | 82–91 | High | Corrosive HF byproducts |

| Direct Fluorination | F₂/N₂, KF/Al₂O₃ | 65–73 | Low | Explosion risks |

| Multicomponent Reactions | Pd(OAc)₂, K₂CO₃ | 58–76 | Moderate | Catalyst recovery issues |

Electrophilic fluorination and halogen exchange are preferred for laboratory-scale synthesis due to reproducibility, whereas direct fluorination remains niche despite its theoretical efficiency. Multicomponent routes offer convergent synthesis but require further optimization for industrial adoption.

Q & A

Q. What are the primary synthetic routes for preparing diethyl (2-fluorophenyl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via copper-catalyzed α-arylation of diethyl malonate with 2-fluoroaryl halides. A common method involves using CuI with ligands like 2-picolinic acid in the presence of Cs₂CO₃, enabling coupling at room temperature with yields exceeding 80% . Key factors include:

- Catalyst system : Copper iodide with chelating ligands enhances electrophilic substitution.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates.

- Substrate reactivity : Electron-deficient aryl iodides (e.g., 2-fluoroiodobenzene) react efficiently due to enhanced electrophilicity.

Example protocol :

| Parameter | Condition |

|---|---|

| Catalyst | CuI (5 mol%), 2-picolinic acid |

| Base | Cs₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | 25°C (room temperature) |

| Yield | 82–89% |

Q. How does the fluorine substituent affect the reactivity of this compound in nucleophilic substitution reactions?

The 2-fluorophenyl group introduces steric and electronic effects :

- Electron-withdrawing nature : Fluorine increases the electrophilicity of the malonate α-carbon, facilitating nucleophilic attack (e.g., alkylation or Michael additions) .

- Steric hindrance : The ortho-fluorine substituent can restrict rotational freedom, influencing regioselectivity in cyclization reactions .

- Hydrolysis challenges : Fluorine’s strong C–F bond makes hydrolysis of the ester groups slower compared to non-fluorinated analogs, requiring harsher basic conditions (e.g., NaOH/EtOH reflux) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in asymmetric catalysis?

Asymmetric catalysis using L-proline or enzymatic decarboxylases (e.g., AMDase) exploits the malonate’s planar enolate intermediate. Key factors include:

- Steric control : The 2-fluorophenyl group directs nucleophilic attack to the less hindered α-carbon, achieving enantiomeric excess (ee) up to 79% in Michael additions .

- Electronic effects : Fluorine’s inductive effect stabilizes transition states, favoring specific stereochemical outcomes. Computational studies suggest a six-membered cyclic transition state in proline-mediated reactions .

Data example :

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline | Acrylonitrile | 79 | 74 |

| AMDase variant | β-Hydroxymalonates | >97 | 63–99 |

Q. How can spectroscopic methods resolve contradictions in reaction pathways for fluorinated malonate derivatives?

Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) are resolved via:

- Pulsed EPR : Identifies radical intermediates in photo-initiated reactions, distinguishing between singlet and triplet states .

- EXAFS/ATR-FTIR : Detects ternary surface complexes in metal-catalyzed reactions (e.g., Pb²⁺-malonate-hematite systems), confirming coordination geometry .

- ¹⁹F NMR : Tracks fluorine environments to differentiate between regioisomers (e.g., fluoromalonate vs. difluoromalonate side products) .

Case study : Fluorination of diethyl malonate with F₂ gas produces 3,3-difluoromalonate (via enolization) and fluoroethyl fluoromalonate (electrophilic pathway), resolved via ¹⁹F NMR integration .

Q. What strategies mitigate side reactions during hydrolysis of this compound to its carboxylic acid derivative?

Hydrolysis of the fluorinated malonate is prone to defluorination and decarboxylation . Optimized methods include:

- Biphasic systems : Using Et₂O/H₂O mixtures under reflux minimizes side reactions by isolating reactive intermediates .

- Low-temperature saponification : NaOH/EtOH at 0–5°C reduces thermal degradation, achieving >90% purity .

- Protecting groups : Temporarily blocking the α-carbon with tert-butyl esters prevents unwanted decarboxylation .

Methodological Considerations

Q. How can researchers quantify trace this compound in complex matrices (e.g., biological or environmental samples)?

GC/MS with SIM (Selected Ion Monitoring) is the gold standard:

- Internal standard : Dimethyl malonate (m/z 101) corrects for matrix effects .

- Detection limit : 0.1 ppm achieved via m/z 115 (specific to diethyl malonate) .

- Sample prep : Solid-phase extraction (C18 columns) removes interferents from aqueous samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.